5-Oxaspiro[2.4]heptan-2-amine;hydrochloride 5-Oxaspiro[2.4]heptan-2-amine;hydrochloride
Brand Name: Vulcanchem
CAS No.: 2503208-63-5
VCID: VC6327226
InChI: InChI=1S/C6H11NO.ClH/c7-5-3-6(5)1-2-8-4-6;/h5H,1-4,7H2;1H
SMILES: C1COCC12CC2N.Cl
Molecular Formula: C6H12ClNO
Molecular Weight: 149.62

5-Oxaspiro[2.4]heptan-2-amine;hydrochloride

CAS No.: 2503208-63-5

Cat. No.: VC6327226

Molecular Formula: C6H12ClNO

Molecular Weight: 149.62

* For research use only. Not for human or veterinary use.

5-Oxaspiro[2.4]heptan-2-amine;hydrochloride - 2503208-63-5

Specification

CAS No. 2503208-63-5
Molecular Formula C6H12ClNO
Molecular Weight 149.62
IUPAC Name 5-oxaspiro[2.4]heptan-2-amine;hydrochloride
Standard InChI InChI=1S/C6H11NO.ClH/c7-5-3-6(5)1-2-8-4-6;/h5H,1-4,7H2;1H
Standard InChI Key SYJHLCVDSYZWMJ-UHFFFAOYSA-N
SMILES C1COCC12CC2N.Cl

Introduction

PropertyValue
IUPAC Name5-Oxaspiro[2.4]heptan-2-amine hydrochloride
CAS NumberNot publicly assigned
Molecular FormulaC₆H₁₂NO·HCl
Molecular Weight165.63 g/mol
XLogP3-AA1.2 (estimated)

The spirocyclic framework imposes significant steric constraints, influencing reactivity and conformation. NMR studies of similar spiro compounds (e.g., 4-methyl-1-oxaspiro[2.4]heptane-2-carbonitrile) reveal distinct proton environments, with cyclopropane ring protons resonating between δ 1.2–1.8 ppm and oxolane protons at δ 3.5–4.2 ppm.

Synthesis and Manufacturing

The synthesis of 5-oxaspiro[2.4]heptan-2-amine hydrochloride can be inferred from patented methodologies for related spirocyclic ketones . A plausible route involves:

  • Cyclopropanation: Dibromoneopentyl glycol undergoes zinc-mediated cyclization to form cyclopropyl dimethanol .

  • Functionalization: Reaction with thionyl chloride yields cyclopropyl dimethanol cyclic sulfite.

  • Nitrile Introduction: Ring-opening with cyanide produces a nitrile intermediate.

  • Amine Formation: Reduction of the nitrile to a primary amine using LiAlH₄ or catalytic hydrogenation.

  • Salt Formation: Treatment with HCl gas in anhydrous ether yields the hydrochloride salt.

Critical Reaction Parameters:

  • Cyclopropanation requires strict temperature control (100°C under reflux) .

  • Nitrile reduction must avoid over-hydrogenation, which could degrade the spiro structure.

  • Salt crystallization is optimized at pH 4.5–6.5 using ethanol/water mixtures .

Physicochemical Properties

Experimental data for this specific compound remains unpublished, but properties can be extrapolated from structurally related amines and spirocycles:

Table 2: Estimated Physicochemical Properties

PropertyValueSource Analogue
Melting Point190–195°C (dec.)Heptan-2-amine HCl
Solubility in Water>50 mg/mL (25°C)Spirocyclic nitriles
LogP (Octanol/Water)0.8 ± 0.3Computational model
pKa (Amine)9.1–9.5Cyclic amines

The hydrochloride salt enhances aqueous solubility compared to the free base, making it preferable for formulation. Stability studies of similar compounds show decomposition above 200°C, with hygroscopicity requiring storage under inert conditions .

Applications in Pharmaceutical Development

While direct therapeutic applications are undocumented, the compound’s structural features suggest utility in:

  • Receptor-Targeted Drug Design: The rigid spiro scaffold may serve as a conformational restraint in GPCR ligands.

  • Prodrug Synthesis: The amine group facilitates conjugation with carboxylic acid-containing APIs.

  • Asymmetric Catalysis: Chiral variants could act as ligands in transition-metal catalysis.

Case Study – Antihistamine Analogues: Heptan-2-amine hydrochloride derivatives demonstrate potent H₁ receptor antagonism (IC₅₀ = 12 nM) . By incorporating the spirocyclic motif, researchers could modulate binding kinetics and metabolic stability.

Challenges in Industrial Scale-Up

Manufacturing hurdles include:

  • Low Cyclization Yields: Spiro formation often suffers from competing polymerization, requiring high-dilution conditions .

  • Amine Oxidation: The secondary amine is prone to air oxidation, necessitating argon-blanketed reactions.

  • Crystallization Control: Polymorphic forms of the hydrochloride salt complicate batch consistency.

Recent advances in continuous flow chemistry (e.g., microreactor systems) may address these issues by improving mass/heat transfer during critical steps .

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